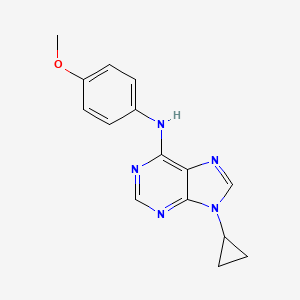
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine (CPDMA) is an organic compound that has a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. CPDMA is a purine derivative that has been studied for its potential uses in the treatment of various diseases and conditions. CPDMA has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is not yet fully understood. However, it has been suggested that 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess anti-tumor properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has also been found to possess anti-tumor properties, and has been studied for its potential use in the treatment of cancer. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One of the major advantages of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is its high solubility in water, which makes it easier to work with in the laboratory. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is relatively stable, and can be stored for long periods of time without significant degradation. However, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is also relatively expensive, which can be a limitation for some laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. One potential direction is the development of new and improved synthesis methods for 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. Additionally, further research could be done to explore the potential uses of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine in the treatment of various diseases and conditions, such as cancer, arthritis, and neurological disorders. Furthermore, further research could be done to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. Finally, new and improved methods for the delivery of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine could be developed, such as the use of nanoparticles or other delivery systems.
Méthodes De Synthèse
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is synthesized through a three-step process. The first step involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylphenylhydrazine. This reaction yields a cyclopropylmethyl hydrazone, which is then reacted with 6-amino-9H-purin-9-one to produce the desired product. The overall yield of this synthesis is approximately 60%.
Applications De Recherche Scientifique
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential uses in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has also been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Furthermore, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-11(2)13(7-10)20-15-14-16(18-8-17-15)21(9-19-14)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMRRIDNNUZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

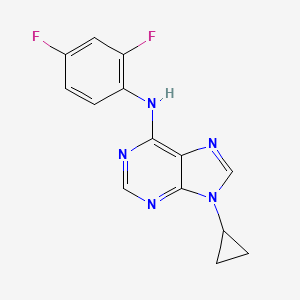
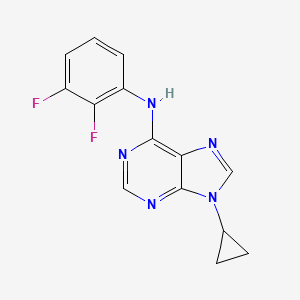
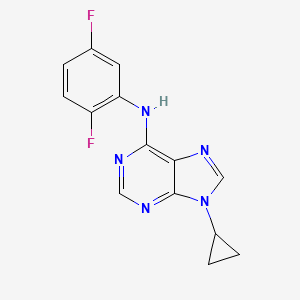
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)
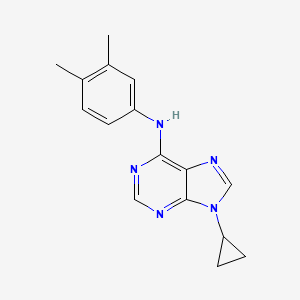
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)

